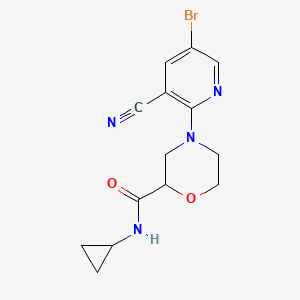![molecular formula C18H24FN5O B12269636 N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12269636.png)
N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a piperazine ring, which is further modified with a fluoro-methoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.
Attachment of the Fluoro-Methoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluoro-methoxyphenyl group is coupled with the piperazine-pyrimidine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluoro-methoxyphenyl group enhances its binding affinity, while the piperazine ring provides structural flexibility. This allows the compound to interact with multiple pathways, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-{4-[(3-chloro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: Similar structure but with a chloro group instead of a fluoro group.
N-ethyl-2-{4-[(3-fluoro-4-ethoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of the fluoro and methoxy groups in N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H24FN5O |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-ethyl-2-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H24FN5O/c1-3-20-17-6-7-21-18(22-17)24-10-8-23(9-11-24)13-14-4-5-16(25-2)15(19)12-14/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,21,22) |
InChI Key |
NROUJSLIXMEBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12269559.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-3-fluoropyridine](/img/structure/B12269563.png)
![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B12269565.png)
![N-cyclopropyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide](/img/structure/B12269567.png)
![Methyl 2-[1-amino-5-(thiophen-2-YL)-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-amido]-4,5-dimethoxybenzoate](/img/structure/B12269574.png)
![Methyl 4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]carbamoyl}benzoate](/img/structure/B12269581.png)
![4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B12269582.png)
![3-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12269584.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine](/img/structure/B12269593.png)
![2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269599.png)
![5-methyl-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12269606.png)
![2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12269628.png)

![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B12269640.png)
